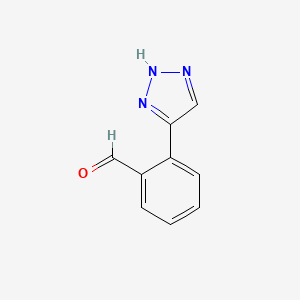

2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-(2H-triazol-4-yl)benzaldehyde |

InChI |

InChI=1S/C9H7N3O/c13-6-7-3-1-2-4-8(7)9-5-10-12-11-9/h1-6H,(H,10,11,12) |

InChI Key |

NBGSUCHTOAMZQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NNN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h 1,2,3 Triazol 5 Yl Benzaldehyde and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This methodology is particularly well-suited for the synthesis of 2-(1H-1,2,3-triazol-4-yl)benzaldehydes.

Regioselective Synthesis from 2-Azidobenzaldehyde (B97285) and Terminal Alkynes

The reaction between 2-azidobenzaldehyde and various terminal alkynes in the presence of a copper(I) catalyst exclusively yields the 1,4-disubstituted regioisomer, which corresponds to 2-(1-substituted-1H-1,2,3-triazol-4-yl)benzaldehyde. The uncatalyzed thermal Huisgen cycloaddition, in contrast, typically results in a mixture of 1,4- and 1,5-regioisomers, necessitating tedious separation processes. The high regioselectivity of the CuAAC reaction is a key advantage, ensuring the specific formation of the desired product.

The general reaction scheme is as follows:

Interactive Data Table: Examples of Regioselective CuAAC Synthesis

| Entry | Alkyne | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzaldehyde | >95 | General methodology |

| 2 | Propargyl alcohol | 2-(1-(Hydroxymethyl)-1H-1,2,3-triazol-4-yl)benzaldehyde | High | General methodology |

| 3 | Ethynyltrimethylsilane | 2-(1-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)benzaldehyde | High | General methodology |

Ligand Systems and Catalytic Systems in CuAAC for Triazolylbenzaldehydes

The efficiency and rate of the CuAAC reaction are significantly influenced by the choice of ligands that stabilize the catalytically active copper(I) species. For the synthesis of triazolylbenzaldehydes, various ligand systems have been explored to enhance reaction kinetics and prevent catalyst deactivation.

Tris(triazolylmethyl)amine-based ligands, such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), are widely employed. These ligands form stable complexes with Cu(I), protecting it from oxidation and disproportionation, thereby maintaining a high concentration of the active catalyst. The choice of ligand can also influence the reaction's tolerance to other functional groups present in the substrates. For instance, water-soluble ligands like THPTA are particularly useful for bioconjugation reactions performed in aqueous media.

Interactive Data Table: Common Ligands for CuAAC Synthesis of Triazolylbenzaldehydes

| Ligand | Structure | Key Features |

| TBTA | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | High efficiency, good solubility in organic solvents. |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble, ideal for aqueous reaction conditions. |

| Bathophenanthroline disulfonate (BPS) | 4,7-Diphenyl-1,10-phenanthroline disulfonate | Water-soluble, forms stable Cu(I) complexes. |

Solvent Effects and Reaction Condition Optimization in CuAAC

For the synthesis of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde derivatives, solvent screening is often necessary to achieve optimal results. In many cases, a mixture of an organic solvent and water is beneficial, as water can accelerate the reaction. The source of the copper(I) catalyst is also a key parameter. While Cu(I) salts like CuI or CuBr can be used directly, the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a more common and convenient approach, as it avoids the handling of potentially unstable Cu(I) salts.

Interactive Data Table: Optimization of Reaction Conditions for a Model CuAAC Reaction

| Copper Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temperature | 98 |

| CuI | None | DMF | 80 | 92 |

| Cu(OAc)₂ | Sodium Ascorbate | DMSO | Room Temperature | 95 |

| CuBr | None | CH₃CN | 60 | 88 |

Metal-Catalyzed (Non-CuAAC) Cycloaddition Reactions

While CuAAC is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, other transition metals can catalyze the azide-alkyne cycloaddition, often leading to different regioisomers or enabling reactions with a broader substrate scope.

Silver-Catalyzed Cascade Cyclization Methodologies

Silver catalysis has emerged as a powerful tool for the synthesis of complex fused triazole systems. In the context of this compound derivatives, silver(I) salts, such as silver nitrate (AgNO₃), can catalyze cascade reactions of 2-alkynylbenzaldehydes with amino-NH-1,2,3-triazoles. mdpi.comnih.gov This methodology allows for the construction of polycyclic fused triazoles through a sequence of condensation and cyclization steps. mdpi.comnih.gov

For example, the reaction of a 2-(1H-1,2,3-triazol-5-yl)aniline with a 2-alkynylbenzaldehyde in the presence of a silver catalyst can lead to the formation of isoquinolino[2,1-a] mdpi.comacs.orgnih.govtriazolo[1,5-c]quinazolines in good to excellent yields. mdpi.com This transformation involves the formation of multiple new C-N bonds in a single operation. mdpi.com

Interactive Data Table: Silver-Catalyzed Cascade Cyclization

| 2-Alkynylbenzaldehyde Derivative | Amino-NH-1,2,3-triazole Derivative | Catalyst | Solvent | Yield (%) |

| 2-(Phenylethynyl)benzaldehyde | 2-(1H-1,2,3-triazol-5-yl)aniline | AgNO₃ (10 mol%) | DMF | 92 |

| 2-((4-Methoxyphenyl)ethynyl)benzaldehyde | 2-(1H-1,2,3-triazol-5-yl)aniline | AgNO₃ (10 mol%) | DMF | 85 |

| 2-((4-Chlorophenyl)ethynyl)benzaldehyde | 2-(1H-1,2,3-triazol-5-yl)aniline | AgNO₃ (10 mol%) | DMF | 88 |

Other Transition Metal-Catalyzed Routes (e.g., Ruthenium)

Ruthenium catalysts offer a complementary approach to CuAAC, primarily affording the 1,5-disubstituted 1,2,3-triazole regioisomer. acs.orgnih.govmdpi.comacs.orgnih.gov This alternative regioselectivity is highly valuable for accessing a different class of triazole-containing compounds. Ruthenium complexes, such as [CpRuCl] (Cp = pentamethylcyclopentadienyl), are effective catalysts for the cycloaddition of azides and both terminal and internal alkynes. acs.orgacs.orgnih.gov

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) of 2-azidobenzaldehyde with a terminal alkyne would be expected to yield the corresponding 2-(1-substituted-1H-1,2,3-triazol-5-yl)benzaldehyde. This method provides a direct entry to the 1,5-isomer, which is not accessible through the standard CuAAC protocol. The reaction conditions for RuAAC typically involve heating in a suitable solvent, and microwave irradiation has been shown to accelerate the reaction and improve yields. acs.org

Interactive Data Table: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

| Azide | Alkyne | Ruthenium Catalyst | Solvent | Product Regioisomer |

| Benzyl azide | Phenylacetylene | [CpRuCl(PPh₃)₂] | Toluene | 1,5-disubstituted |

| Phenyl azide | 1-Hexyne | [CpRuCl(cod)] | Dioxane | 1,5-disubstituted |

| 2-Azidobenzaldehyde | Phenylacetylene | [Cp*RuCl]₄ | DMF | 1,5-disubstituted (predicted) |

Metal-Free Synthetic Protocols

The development of synthetic routes that avoid transition metal catalysts is a key area of green chemistry, aiming to reduce costs and eliminate metal contamination in final products. For the synthesis of 1,2,3-triazoles, this involves promoting the classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne without metal mediation.

Base-Catalyzed and Thermal Cycloaddition Strategies

The original Huisgen cycloaddition is a thermal reaction that typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. However, by carefully selecting substrates and reaction conditions, the regioselectivity can be influenced. For instance, the reaction of aryl azides with terminal alkynes in the presence of a base like tetraalkylammonium hydroxide or potassium tert-butoxide (t-BuOK) in DMSO can favor the formation of 1,5-diarylsubstituted 1,2,3-triazoles.

Under purely thermal, catalyst-free conditions, the one-pot reaction of halides, sodium azide, and terminal alkynes in water can produce 1,2,3-triazoles. While reactions with terminal arylalkynes often show a preference for the 1,4-regioisomer, the use of specific electron-donating or -withdrawing groups on the reactants can alter this outcome. The synthesis of this compound via this route would typically involve the cycloaddition of 2-ethynylbenzaldehyde with an azide.

| Condition | Key Reagents | Solvent | Typical Outcome | Reference Insight |

|---|---|---|---|---|

| Base-Catalyzed | t-BuOK or Tetraalkylammonium hydroxide | DMSO | Favors 1,5-disubstitution for diaryl triazoles | Base catalysis can enhance the nucleophilicity of the alkyne, influencing the regiochemical pathway of the cycloaddition. |

| Thermal | None (Heat) | Water, DMF, etc. | Mixture of 1,4- and 1,5-regioisomers | A classic approach that avoids catalysts but often lacks regiocontrol, necessitating chromatographic separation of isomers. |

Multicomponent Reaction Approaches without Metal Catalysis

Metal-free multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like this compound in a single step from simple precursors. These reactions enhance atom economy and reduce waste by combining three or more reactants in one pot.

One notable metal-free MCR involves the reaction of phosphonium salts, aldehydes, and sodium azide. This process generates an olefinic phosphonium salt as a key intermediate, which then undergoes a [3+2] cycloaddition with the azide to yield highly substituted 1H-1,2,3-triazoles. Another approach involves the in situ generation of organic azides from corresponding halides and sodium azide, which then react with other components. For example, a three-component reaction between an alkyne, sodium azide, and a benzyl halide can proceed under thermal or microwave conditions to yield the desired triazole product.

| Reaction Type | Component 1 | Component 2 | Component 3 | Key Advantage |

|---|---|---|---|---|

| Phosphonium Salt-Mediated | Phosphonium Salt | Aldehyde | Sodium Azide | Provides access to 4,5-disubstituted triazoles under mild, metal-free conditions. |

| In Situ Azide Generation | Benzyl Halide | Sodium Azide | Alkyne | Avoids the isolation of potentially hazardous organic azides. |

Synthetic Routes via Precursor Functionalization

An alternative to constructing the triazole ring from scratch is to modify a pre-existing molecule that already contains either the triazole or the benzaldehyde (B42025) moiety. This approach can be highly effective for accessing specific substitution patterns.

Introduction of Aldehyde Functionality onto Pre-formed Triazole Scaffolds

This strategy involves synthesizing a triazole-substituted benzene ring first and then introducing the aldehyde group at the ortho position. A powerful method for such a transformation is directed ortho-metalation (DoM). In this process, a directing group on the aromatic ring coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group. The nitrogen atoms of the 1,2,3-triazole ring can act as an effective directing group for this transformation.

Another classic method for formylation is the Vilsmeier-Haack reaction. rsc.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and DMF, to formylate electron-rich aromatic rings. Research has shown that phenolated 1,4-disubstituted 1,2,3-triazoles can undergo selective C-H formylation under metal-free conditions, where the triazole ring and an adjacent hydroxyl group co-control the regioselectivity. ias.ac.in

Strategies Involving Benzyl Halides and Sodium Azide

This approach is a highly efficient one-pot, three-component synthesis that generates the necessary organic azide in situ. The reaction typically involves a benzyl halide (e.g., 2-formylbenzyl bromide), sodium azide, and a terminal alkyne. The benzyl halide reacts with sodium azide to form the corresponding benzyl azide intermediate, which is not isolated but immediately participates in a 1,3-dipolar cycloaddition with the alkyne present in the reaction mixture.

This method is particularly advantageous as it avoids the need to handle and isolate potentially unstable low-molecular-weight organic azides. The reaction can often be performed under catalyst-free conditions in environmentally benign solvents like water, making it an attractive green chemistry approach. researchgate.net The reaction of 2-formylbenzyl bromide, sodium azide, and a suitable alkyne would be a direct route to derivatives of the target compound.

Coordination Chemistry and Ligand Design

1,2,3-Triazoles as Versatile Ligand Scaffolds

The 1,2,3-triazole heterocycle is a highly valuable component in the design of ligands for coordination chemistry. tennessee.edunih.gov Synthetically accessible, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, these five-membered rings offer several features that make them attractive for constructing complex molecular architectures. researchgate.nethbku.edu.qahud.ac.uk The 1H-1,2,3-triazole isomer is aromatic and exists in equilibrium with the 2H isomer. nih.govacs.org

The utility of 1,2,3-triazoles in coordination chemistry stems from their ability to act as effective donor ligands for a wide range of metal ions. tennessee.edu They possess two adjacent nitrogen atoms (N2 and N3) capable of coordinating to metals, which allows them to function as monodentate or bridging ligands. researchgate.net This versatility facilitates the synthesis of various structures, from simple homoleptic complexes to more complex coordination polymers and metal-organic frameworks (MOFs). tennessee.edu The electronic properties of the triazole ring can be readily tuned by altering the substituents at the N1 and C4/C5 positions, influencing the properties of the resulting metal complexes. hud.ac.uk This adaptability has led to an explosion of interest in the coordination chemistry of these heterocycles for applications in catalysis, materials science, and photophysics. researchgate.nethbku.edu.qa

Coordination Modes of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde and its Derivatives (e.g., N, O-donor Ligands)

The parent 1,4-disubstituted 1,2,3-triazole unit can coordinate to a metal center in several ways. The most common is a monodentate fashion through the N3 nitrogen atom. researchgate.net However, bridging coordination through both the N2 and N3 atoms has also been characterized. researchgate.netfigshare.com In certain cases, coordination can occur through the less electron-rich N2 atom or even through the C5 carbon to form mesoionic carbene complexes. researchgate.netresearchgate.netnih.gov

The presence of the benzaldehyde (B42025) group at the C5 position of the triazole ring in this compound introduces an additional oxygen donor atom. This allows the molecule and its derivatives to act as bidentate N,O-donor ligands. For instance, the aldehyde can be converted into a Schiff base by condensation with a primary amine. The resulting imine nitrogen and the triazole N3 nitrogen can then chelate a metal ion. Alternatively, reduction of the aldehyde to an alcohol provides a hydroxyl group whose oxygen can coordinate. This N,O-bidentate chelation is a common motif in coordination chemistry, often leading to the formation of stable five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting complexes. In some synthesized complexes, metal coordination occurs via the nitrogen atom of the triazole ring and the terminal hydroxyl group of a derivative ligand. arabjchem.org

Synthesis and Characterization of Metal Complexes

Ligands derived from 1,2,3-triazoles have been used to form complexes with a wide variety of transition metals. The d⁶ metals, such as Ru(II), Ir(III), and Fe(II), have been of particular interest due to the rich photophysical and photochemical properties their complexes exhibit. hbku.edu.qahud.ac.ukhud.ac.uk For example, iridium(III) complexes bearing triazole-based ligands have been investigated for applications in biological cell imaging. Similarly, complexes of Pt(II) and Pd(II) with these ligands have been synthesized and their photophysical properties studied. hbku.edu.qahud.ac.uk Copper(I) complexes are also noteworthy, with some exhibiting thermally activated delayed fluorescence (TADF). rsc.org The characterization of these complexes often involves spectroscopic and electrochemical analyses to understand their electronic structure and redox properties. uomustansiriyah.edu.iq

| Metal Ion | Typical Geometry | Characterization Techniques | Reference |

| Cu(I) | Dimer/Tetrahedral | X-ray Diffraction, UV-Vis, Emission Spectroscopy | rsc.org |

| Ru(II) | Octahedral | NMR, UV-Vis, Cyclic Voltammetry | hbku.edu.qahud.ac.uk |

| Ir(III) | Octahedral | NMR, Emission Spectroscopy, X-ray Diffraction | hbku.edu.qahud.ac.ukhud.ac.uk |

| Pt(II) | Square Planar | NMR, UV-Vis, Emission Spectroscopy | hbku.edu.qauobaghdad.edu.iq |

| Pd(II) | Square Planar | NMR, UV-Vis | hbku.edu.qahud.ac.uk |

| Fe(II) | Octahedral | UV-Vis, Magnetic Susceptibility | hbku.edu.qahud.ac.ukejtas.com |

Beyond transition metals, 1,2,3-triazole-based ligands have been employed to coordinate with lanthanide and coinage metals (Cu, Ag, Au). hbku.edu.qahud.ac.uk Lanthanide complexes are known for their unique luminescent properties, which stem from f-f electronic transitions. Triazole-based ligands can act as "antenna" chromophores, absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. Coinage metal complexes, particularly those of copper(I), have also been extensively studied for their emissive properties. rsc.org Gold and rhodium complexes of triazole derivatives have also been synthesized and characterized. uobaghdad.edu.iq

The combination of the triazole ring and the benzaldehyde functional group allows for significant structural diversity in the resulting metal complexes. By modifying the aldehyde (e.g., forming Schiff bases or alcohols) or by using different metal ions and reaction conditions, a wide range of coordination geometries and structures can be achieved. These can range from simple mononuclear species with tetrahedral, square planar, or octahedral geometries to more complex polynuclear structures and coordination polymers. tennessee.eduresearchgate.net For instance, studies on related azo-derivatized triazole ligands have shown the formation of octahedral, tetrahedral, and square pyramidal geometries depending on the metal ion (Mn, Co, Ni, Cu, Zn). researchgate.net This structural variability is key to tuning the physical and chemical properties of the materials.

Photophysical and Photochemical Properties of Metal Complexes Bearing Triazole-Benzaldehyde Ligands

Metal complexes containing 1,2,3-triazole-based ligands often display interesting photophysical properties. hbku.edu.qahud.ac.ukhud.ac.uk The nature of these properties is highly dependent on the metal, the ligand structure, and the coordination geometry. For d⁶ metal complexes, such as those of Ru(II) and Ir(III), luminescence often arises from metal-to-ligand charge transfer (MLCT) excited states. hud.ac.uk The energy of these states, and thus the color of the emission, can be finely tuned by modifying the substituents on the ligand scaffold. hud.ac.uk

Complexes of Cu(I) are also known for their luminescence, which can originate from MLCT states. rsc.org Some copper(I) complexes with triazole ligands have been shown to exhibit thermally activated delayed fluorescence (TADF), a process that allows for the harvesting of both singlet and triplet excitons and can lead to high emission quantum yields. rsc.org The photophysical properties of these complexes are typically investigated using UV-visible absorption and steady-state and time-resolved emission spectroscopies. hud.ac.ukrsc.org These studies are crucial for developing new materials for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

Design Principles for Multidentate Ligands incorporating the Triazole-Benzaldehyde Unit

The design of multidentate ligands based on the this compound scaffold is guided by several key principles that leverage its inherent structural and reactive features. The primary goal is to create ligands that can bind to metal centers through multiple coordination sites, leading to stable complexes with specific geometries and properties.

The 1,2,3-triazole ring itself is an effective coordinating moiety, possessing two nitrogen atoms (N2 and N3) capable of binding to transition metals. researchgate.net The ortho-positioning of the triazole and benzaldehyde groups facilitates the formation of a chelate ring with a metal ion, enhancing the stability of the resulting complex. The core design strategies revolve around modifying the aldehyde group to introduce additional donor atoms, thereby increasing the denticity of the ligand.

A prevalent strategy is the condensation of the aldehyde with various amines to form Schiff base ligands. This reaction is a straightforward method to introduce new coordinating groups. For instance, reaction with a primary amine (R-NH₂) converts the aldehyde into an imine (C=N-R), where the imine nitrogen can act as an additional donor site. By carefully selecting the amine, the properties and coordination behavior of the ligand can be precisely tuned.

Key design principles include:

Expansion of the Donor Set: The aldehyde group serves as a synthetic handle. Condensation with molecules containing additional donor atoms (e.g., diamines, amino acids, or hydrazines) can create tridentate (N,N,O), tetradentate, or even higher-denticity ligands. nih.gov For example, reacting the benzaldehyde with 1,2-ethylenediamine can lead to a ligand capable of binding a metal in a tridentate fashion. nih.gov

Control of Ligand Geometry: The choice of linking group between the primary triazole-benzaldehyde unit and additional coordinating moieties dictates the flexibility and geometry of the resulting ligand. Rigid linkers can enforce a specific coordination geometry on the metal center, while flexible linkers allow for adaptation to different metal ion preferences.

Steric and Electronic Tuning: Introducing substituents on the phenyl ring, the triazole ring, or the appended coordinating groups can modify the ligand's steric bulk and electronic properties. These modifications influence the stability, redox potential, and reactivity of the metal complexes. For example, electron-withdrawing groups on the benzaldehyde ring can affect the electrophilicity of the carbonyl carbon. mdpi.com

Creation of Bridging Ligands: Designing ligands with two or more distinct coordination pockets allows for the formation of polynuclear complexes or coordination polymers. This can be achieved by synthesizing dimeric structures where two triazole-benzaldehyde units are linked together.

The following table summarizes various design strategies for creating multidentate ligands from the this compound unit.

| Design Strategy | Modifying Reagent Example | Resulting Ligand Type | Potential Denticity | Key Donor Atoms |

| Schiff Base Condensation | Primary Amine (e.g., Aniline) | Bidentate Imine-Triazole | 2 | N(triazole), N(imine) |

| Expansion with Diamines | 1,2-Ethylenediamine | Tridentate Schiff Base | 3 | N(triazole), N(imine), N(amine) |

| Incorporation of Hydrazones | Hydrazine or Substituted Hydrazines | Tridentate Hydrazone-Triazole | 3 | N(triazole), N(imine), N(amine) |

| Bridging Ligand Formation | Dihydrazides (e.g., Oxalohydrazide) | Bis-tridentate Bridging Ligand | 6 (3+3) | N(triazole)x2, N(imine)x2, O(amide)x2 |

Supramolecular Coordination Assemblies

Ligands derived from this compound are excellent building blocks for the construction of supramolecular coordination assemblies. These are highly ordered, multi-component structures formed through the self-assembly of ligands and metal ions, held together by coordinative bonds and other non-covalent interactions.

The formation of these assemblies is driven by the specific coordination preferences of the metal ions and the geometric information encoded within the ligand structure. The triazole unit plays a crucial role, not only in coordination but also in directing the assembly through hydrogen bonding and π-π stacking interactions. mdpi.comacs.org

Key aspects of supramolecular assembly include:

Metal-Ligand Coordination: This is the primary interaction driving the formation of discrete polynuclear cages, one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) metal-organic frameworks (MOFs). researchgate.net The geometry of the final structure is determined by the coordination number and preferred geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the number and orientation of the ligand's donor sites.

π-π Stacking: The aromatic phenyl and triazole rings can engage in π-π stacking interactions, which contribute to the stability and dense packing of the resulting crystalline material. mdpi.com

Template-Directed Synthesis: The final structure of a supramolecular assembly can be controlled by using a template, such as an anion or a larger guest molecule, around which the framework assembles. acs.org In some advanced systems, supramolecular templates like porphyrin sandwich complexes are used to direct the oligomerization of triazole-containing monomers into specific structures. nih.govnih.gov

The following table provides examples of supramolecular assemblies that could be formed using ligands derived from this compound.

| Assembly Type | Metal Ion Example | Ligand Type | Key Driving Interactions | Potential Structure |

| Discrete Dinuclear Complex | Cu(II) | Bidentate Schiff Base | Coordination, π-π Stacking | Helicate or Macrocycle |

| 1D Coordination Polymer | Ag(I) | Bidentate Bridging Ligand | Coordination | Linear or Zig-Zag Chain |

| 2D Layered Network | Zn(II) | Tridentate Ligand with Planar Geometry | Coordination, Hydrogen Bonding | Grid-like Sheet |

| 3D Metal-Organic Framework | Mn(II) | Tetradentate Bridging Ligand | Coordination | Porous Framework |

Applications in Materials Science and Functional Materials

Development of Chemosensors and Molecular Probes

Derivatives of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde have been successfully employed in the design of chemosensors for the detection of various metal ions. The strategic placement of the triazole and benzaldehyde (B42025) moieties allows for the creation of molecules with specific ion-binding sites and signaling units. The synthesis of these chemosensors often utilizes the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govnih.gov

Chalcone-based 1,2,3-triazole derivatives have demonstrated selective sensing capabilities for hazardous metal ions such as lead(II) and copper(II). nih.govnih.gov These sensors are designed to exhibit a response, often a change in their optical properties, upon binding with the target ion. For instance, a chalcone-based 1,2,3-triazole-appended ligand has been shown to be an effective sensor for both Pb(II) and Cu(II) ions, with a preferential binding for Pb(II) even in the presence of other competing ions. nih.gov The efficiency of such chemosensors is evaluated based on their limit of detection (LOD) and limit of quantification (LOQ), which are crucial parameters for practical applications in environmental monitoring. nih.gov

The design of these sensors often involves creating a conjugated system where the interaction with a metal ion can alter the electronic properties of the molecule, leading to a detectable signal. The 1,2,3-triazole ring plays a crucial role in this process, often acting as a key part of the binding site for the metal ion. nih.govresearchgate.net

The detection of metal ions by this compound-based chemosensors is typically achieved through optical sensing mechanisms, primarily UV-Vis spectroscopy and fluorescence. nih.govnih.gov Upon coordination with a metal ion, the electronic structure of the chemosensor is altered, resulting in a change in its absorption or emission spectrum. nih.gov

One common mechanism is photoinduced electron transfer (PET). In the absence of the target metal ion, the lone pair of electrons on the nitrogen atoms of the triazole ring can lead to quenching of fluorescence through a non-radiative de-excitation pathway. nih.gov However, upon binding with a metal ion, this PET process can be inhibited, leading to an enhancement of the fluorescence signal. nih.gov

Density Functional Theory (DFT) calculations are often employed to understand the sensing mechanism at a molecular level. These theoretical studies can provide insights into the geometry of the chemosensor-metal complex and the changes in the electronic energy levels upon binding, which helps in rationalizing the observed optical properties. nih.gov

Integration into Polymer Architectures and Polytriazoles

The 1,2,3-triazole moiety is a valuable component in the synthesis of functional polymers due to its unique properties, including a large dipole moment and the ability to act as a hydrogen bond acceptor. mdpi.com The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed version (CuAAC), provides an efficient and selective method for incorporating 1,2,3-triazole units into polymer backbones. mdpi.com This has led to the development of polytriazoles, which are polymers containing the 1,2,3-triazole ring in their repeating units.

The integration of this compound derivatives into polymer chains can impart specific functionalities to the resulting material. For instance, a polyacrylate with pendant benzotriazole groups has been synthesized for potential applications in anticorrosive coatings. crimsonpublishers.com The inclusion of the triazole group can enhance the thermal stability and modify the solubility of the polymer. mdpi.comresearchgate.net

Functional Coatings and Surface Modifications

The application of 1,2,3-triazole-rich molecules in the design of high-performance organic coatings is a rapidly growing area of research. researchgate.net These coatings can provide a range of functionalities, including anti-corrosion, anti-microbial, and self-healing properties. researchgate.net The ease of synthesis through click chemistry allows for the functionalization of a wide variety of surfaces, including inorganic materials like metal oxide nanoparticles. researchgate.net

Functional coatings are designed to impart new properties to a substrate with a minimal amount of material. fraunhofer.de These coatings can be tailored for specific applications by incorporating responsive polymers, additives, or pigments. european-coatings.com The inherent properties of the 1,2,3-triazole ring, such as its strong anti-microbial and anti-fouling nature, make it an excellent candidate for the development of such coatings. researchgate.net The modification of surfaces with triazole-containing compounds can be achieved through both wet-chemical and dry-chemical processes to achieve desired properties like corrosion protection and biocompatibility. fraunhofer.de

Corrosion Inhibition Studies

Derivatives of 1,2,3-triazole have been extensively investigated as effective corrosion inhibitors for various metals and alloys, including mild steel, aluminum, and copper, particularly in acidic environments. carta-evidence.orgmdpi.comencyclopedia.pub The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com

The adsorption process is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the triazole ring, which can interact with the vacant d-orbitals of the metal atoms. encyclopedia.pubnih.gov This interaction can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mdpi.comresearchgate.net

The evaluation of corrosion inhibition performance of 1,2,3-triazole derivatives is typically carried out using a combination of experimental and theoretical methods.

Experimental Techniques:

Electrochemical Impedance Spectroscopy (EIS): This technique is used to study the formation of the protective inhibitor film on the metal surface and to determine the charge transfer resistance.

Potentiodynamic Polarization (PDP): PDP measurements help in understanding the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thereby classifying the inhibitor as anodic, cathodic, or mixed-type. carta-evidence.orgresearchgate.net Most 1,2,3-triazole derivatives act as mixed-type inhibitors. mdpi.comresearchgate.net

Weight Loss Method: This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.

Surface Analysis Techniques: Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are used to visualize the morphology of the metal surface and to confirm the adsorption of the inhibitor molecules. researchgate.net

Theoretical Studies:

Density Functional Theory (DFT): DFT calculations are employed to correlate the molecular structure of the inhibitor with its inhibition efficiency. carta-evidence.orgajol.info Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and electronegativity (χ) are calculated to predict the adsorption behavior and reactivity of the inhibitor molecules. ajol.infoajol.info A higher EHOMO value indicates a greater tendency to donate electrons to the metal, while a lower ELUMO value suggests a higher ability to accept electrons from the metal. ajol.info

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the adsorption orientation and interaction energy between the inhibitor molecules and the metal surface. researchgate.netajol.info

The following table summarizes the key quantum chemical parameters and their implications for corrosion inhibition:

| Parameter | Symbol | Implication for Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Higher values indicate a greater tendency for electron donation to the metal surface, leading to better inhibition. ajol.info |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Lower values suggest a greater ability to accept electrons from the metal surface, enhancing adsorption. ajol.info |

| Energy Gap | ΔE = ELUMO - EHOMO | A smaller energy gap generally corresponds to higher reactivity and better inhibition efficiency. ajol.info |

| Dipole Moment | μ | A higher dipole moment can increase the adsorption of the inhibitor on the metal surface. ajol.info |

| Electronegativity | χ | Relates to the ability of the molecule to attract electrons. |

| Global Hardness | η | A lower value (softness) is associated with higher reactivity and better inhibition. ajol.info |

| Fraction of Electrons Transferred | ΔN | Indicates the tendency of the inhibitor molecule to donate electrons to the metal surface. |

These combined experimental and theoretical studies provide a comprehensive understanding of the corrosion inhibition mechanism of this compound and its derivatives, facilitating the design of more effective corrosion inhibitors.

Design of Triazole-Based Inhibitor Systems

The design and application of triazole derivatives as corrosion inhibitors for various metals is a well-documented area of study. Generally, these compounds are effective due to the presence of nitrogen heteroatoms and the aromatic ring, which can coordinate with metal surfaces to form a protective film, thereby inhibiting the corrosion process. Research in this field often involves electrochemical studies and surface analysis to determine the inhibition efficiency and mechanism of different triazole derivatives. However, specific research findings, data tables, or detailed discussions concerning the use of this compound as a corrosion inhibitor are not available in the retrieved scientific literature.

Applications as Dyes and Fluorophores

Similarly, the 1,2,3-triazole moiety is a known component in the synthesis of fluorescent compounds and dyes. The electronic properties of the triazole ring can be tuned through various substitutions to create molecules with specific photophysical characteristics, such as desired absorption and emission wavelengths, high quantum yields, and significant Stokes shifts. These properties make them valuable for applications like bio-imaging and fluorescent labeling. Despite the general interest in triazole-based fluorophores, the search results did not yield specific studies or photophysical data on the application of this compound as a dye or fluorophore.

Due to the lack of specific information for "this compound" in the specified applications, no data tables or detailed research findings can be provided.

Q & A

Q. Q1. What are the most reliable synthetic routes for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde, and how can purity be validated?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides . For example, analogs like 2-((1-(4-bromobenzyl)-1H-1,2,3-triazol-5-yl)methoxy)benzaldehyde oxime were prepared by reacting propargyl ether derivatives with benzyl azides under Cu(I) catalysis, followed by purification via column chromatography . Purity validation requires multi-technique characterization:

- Melting point analysis (e.g., 126.2–129.0°C for related triazole-benzaldehyde derivatives) .

- Spectroscopy : IR (C=O stretch ~1700 cm⁻¹), NMR (aldehyde proton at δ ~10 ppm), and NMR (triazole carbons at δ ~120–150 ppm) .

- Elemental analysis (deviation <0.4% between calculated/observed values) .

Advanced Synthetic Challenges

Q. Q2. How can contradictory spectral data (e.g., tautomerism in triazole rings) be resolved during structural elucidation?

The 1H-1,2,3-triazole moiety exhibits tautomerism (1H vs. 2H forms), leading to ambiguities in NMR assignments. To resolve this:

- Use X-ray crystallography (e.g., SHELXL refinement ) to confirm the dominant tautomer. For example, in 5-(1H-1,2,3-triazol-5-yl)isophthalic acid, X-ray data confirmed the 1H tautomer .

- Compare experimental NMR shifts with DFT-calculated chemical shifts for both tautomers .

- Employ heteronuclear correlation (HSQC/HMBC) NMR to trace - coupling in the triazole ring .

Structural and Computational Analysis

Q. Q3. What computational methods are suitable for studying non-covalent interactions (e.g., π-hole bonding) in triazole-benzaldehyde derivatives?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential (MEP) surfaces, identifying π-hole regions .

- Atoms-in-Molecules (AIM) theory : Quantify bond critical points (BCPs) for O···π-hole interactions (e.g., ρ ~0.01 a.u. in ethyl 2-oxoacetate-triazole derivatives) .

- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., C-H···O vs. π-π stacking) in crystal structures .

Biological Activity Evaluation

Q. Q4. How can researchers design experiments to assess the biological potential of this compound derivatives?

- Anticholinesterase activity : Synthesize oxime derivatives (e.g., 2-((1-benzyl-triazol-5-yl)methoxy)benzaldehyde oxime) and test reactivation efficiency against acetylcholinesterase (AChE) using Ellman’s assay .

- Anticancer screening : Use MTT assays on cell lines (e.g., MCF-7, HepG2) with IC calculations. Derivatives like 2-[1-(2,4-difluorobenzyl)-triazol-5-yl]-benzoxazole showed activity at 10–50 µM .

- Antimicrobial testing : Conduct disk diffusion assays against Gram-positive/negative bacteria, referencing positive controls like ampicillin .

Material Science Applications

Q. Q5. What methodologies are used to incorporate this compound into functional materials (e.g., metallogels)?

- Metallogel synthesis : React the compound with metal acetates (e.g., Cu(II)) in DMF/water. For 5-(1H-1,2,3-triazol-5-yl)isophthalic acid, a 1:1 ligand:Cu ratio in DMF yielded stable gels with fibrous morphology .

- Characterization : Use rheology (storage modulus loss modulus ), SEM for morphology, and FTIR to confirm metal coordination (shift in C=O/C-N stretches) .

Advanced Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies between theoretical predictions and experimental results (e.g., unexpected reaction yields)?

- Reaction optimization : Screen solvents (e.g., ethanol vs. DMF), catalysts (CuI vs. CuSO/sodium ascorbate), and temperatures .

- Byproduct identification : Use LC-MS or NMR to detect side products (e.g., triazole regioisomers) .

- Mechanistic studies : Perform DFT calculations to compare activation energies for competing pathways (e.g., 1,4- vs. 1,5-triazole formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.